molecular formula C18H22N4O2 B11674537 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11674537
M. Wt: 326.4 g/mol
InChI Key: RTSAKAHNILCYCY-XDHOZWIPSA-N
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Description

The compound N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide belongs to a class of indazole-based carbohydrazide derivatives. These molecules feature a 4,5,6,7-tetrahydro-1H-indazole core linked to a hydrazide group substituted with an arylidene moiety. The 4-ethoxy substituent on the phenyl ring distinguishes it from analogs with bromo, methoxy, nitro, or tert-butyl groups (Evidences 1, 4, 7, 10). Such compounds are typically synthesized via condensation reactions between indazole-3-carbohydrazides and ketones or aldehydes .

The ethoxy group (-OCH₂CH₃) is electron-donating, influencing solubility, bioavailability, and intermolecular interactions compared to electron-withdrawing groups like bromo (-Br) or nitro (-NO₂) .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H22N4O2/c1-3-24-14-10-8-13(9-11-14)12(2)19-22-18(23)17-15-6-4-5-7-16(15)20-21-17/h8-11H,3-7H2,1-2H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

RTSAKAHNILCYCY-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC3=C2CCCC3)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC3=C2CCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been investigated for its potential as a therapeutic agent due to its unique structure that may interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties:

  • Antibacterial Efficacy : Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis.
  • Antifungal Properties : It demonstrated effectiveness against Candida albicans biofilms at concentrations as low as 31.108 μg/mL.

Biological Mechanisms

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in microbial growth.
  • Disruption of Membrane Integrity : The compound may compromise microbial membrane integrity leading to cell lysis.

Potential for Drug Development

Due to its low cytotoxicity towards mammalian cells while maintaining high antibacterial activity, this compound is a promising candidate for further drug development aimed at treating resistant bacterial strains.

Study 1: Antimicrobial Efficacy

A study assessing various indazole derivatives highlighted the enhanced antimicrobial activity of this compound compared to traditional antibiotics. Its effectiveness against resistant strains suggests its potential role in future therapeutic applications.

Study 2: Cytotoxicity Assessment

Preliminary cytotoxicity assays indicated that while the compound exhibits high antibacterial activity, it maintains low toxicity towards mammalian cells. This characteristic is critical for drug development as it minimizes adverse effects during treatment.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

  • The ethoxy group’s electron-donating nature may enhance π-π stacking interactions with biological targets compared to bromo or nitro analogs, which exhibit electron-withdrawing effects .
  • Methoxy and hydroxy-methoxy variants (Evidences 4, 5) show intermediate polarity, balancing solubility and membrane permeability.

Synthetic Pathways :

  • Analogous compounds are synthesized via hydrazone formation. For example, describes the condensation of coumarin derivatives with thiosemicarbazide to form hydrazones, a method applicable to the target compound .

The bromo-substituted analog () may exhibit stronger binding to hydrophobic enzyme pockets due to halogen interactions .

Research Findings and Methodological Insights

Structural Characterization

Crystal structures of related compounds (e.g., ’s triazole derivatives) are often resolved using SHELX software (Evidences 2, 9, 11), indicating its utility for determining hydrazone stereochemistry and hydrogen-bonding networks . For example:

  • SHELXL refines small-molecule structures with high precision, critical for analyzing the (E)-configuration of the hydrazone bond in these compounds .

Pharmacological Potential

  • Cytotoxicity : highlights acylhydrazones with coumarin moieties (e.g., compounds 7a and 7b) as cytotoxic agents, implying that indazole derivatives with ethoxy or methoxy groups may similarly target cancer cells .

Biological Activity

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

This structure features a hydrazide functional group, which is known for its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that derivatives of indazole and hydrazone compounds exhibit notable antibacterial properties. The compound this compound has shown promising results against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : In studies assessing its antibacterial efficacy, the compound demonstrated MIC values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis. The bactericidal activity was attributed to the inhibition of protein synthesis and nucleic acid production pathways .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibited antifungal activity. It was particularly effective against Candida albicans biofilms, indicating its potential as an antifungal agent.

  • Biofilm Inhibition : The compound inhibited biofilm formation at concentrations as low as 31.108 μg/mL, outperforming standard antifungal agents like fluconazole .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound acts by inhibiting key enzymes involved in bacterial growth and biofilm formation.
  • Disruption of Membrane Integrity : It may compromise the integrity of microbial membranes, leading to cell lysis.
  • Quorum Sensing Interference : The ability to interfere with quorum sensing mechanisms has been suggested as a potential pathway for its antifungal action .

Study 1: Antimicrobial Efficacy

A study conducted on various indazole derivatives showed that this compound had enhanced antimicrobial activity compared to traditional antibiotics. The study highlighted its potential use in treating resistant bacterial strains .

Study 2: Cytotoxicity Assessment

Another important aspect of evaluating new compounds is their cytotoxicity. Preliminary cytotoxicity assays indicated that this compound exhibits low toxicity towards mammalian cells while maintaining high antibacterial activity. This characteristic makes it a promising candidate for further drug development .

Data Summary

Biological ActivityMIC (μM)Reference
Antibacterial (S. aureus)15.625 - 62.5
Antifungal (C. albicans)31.108
Cytotoxicity (Mammalian cells)Low toxicity

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